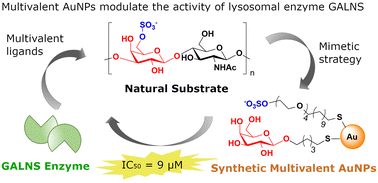Gold nanoparticles decorated with monosaccharides and sulfated ligands as potential modulators of the lysosomal enzyme N-acetylgalactosamine-6-sulfatase (GALNS)†
Organic & Biomolecular Chemistry Pub Date: 2023-11-17 DOI: 10.1039/D3OB01466E
Abstract
N-Acetylgalactosamine-6-sulfatase (GALNS) is an enzyme whose deficiency is related to the lysosomal storage disease Morquio A. For the development of effective therapeutic approaches against this disease, the design of suitable enzyme enhancers (i.e. pharmacological chaperones) is fundamental. The natural substrates of GALNS are the glycosaminoglycans keratan sulfate and chondroitin 6-sulfate, which mainly display repeating units of sulfated carbohydrates. With a biomimetic approach, gold nanoparticles (AuNPs) decorated with simple monosaccharides, sulfated ligands (homoligand AuNPs), or both monosaccharides and sulfated ligands (mixed-ligand AuNPs) were designed here as multivalent inhibitors of GALNS. Among the homoligand AuNPs, the most effective inhibitors of GALNS activity are the β-D-galactoside-coated AuNPs. In the case of mixed-ligand AuNPs, β-D-galactosides/sulfated ligands do not show better inhibition than the β-D-galactoside-coated AuNPs. However, a synergistic effect is observed for α-D-mannosides in a mixed-ligand coating with sulfated ligands that reduced IC50 by one order of magnitude with respect to the homoligand α-D-mannoside-coated AuNPs. SAXS experiments corroborated the association of GALNS with β-D-galactoside AuNPs. These AuNPs are able to restore the enzyme activity by almost 2-fold after thermal denaturation, indicating a potential chaperoning activity towards GALNS. This information could be exploited for future development of nanomedicines for Morquio A. The recent implications of GALNS in cancer and neuropathic pain make these kinds of multivalent bionanomaterials of great interest towards multiple therapies.


Recommended Literature
- [1] Decarboxylative reduction of free aliphatic carboxylic acids by photogenerated cation radical†
- [2] A structural study of alkaline earth metal complexes with hybrid disila-crown ethers†
- [3] Complexation equilibria of some sulphoazoxines. Part VIII. Complexes of SNAZOXS with copper(II), lead(II) and cadmium(II) ions evaluated by regression analysis of potentiometric data
- [4] Sterols in human milk during lactation: bioaccessibility and estimated intakes†
- [5] Applications of magnetic and electromagnetic forces in micro-analytical systems
- [6] NON-LINEAR ANALYSIS OF THE EFFECT OF WORKING-MEMORY CAPACITY ON ORGANIC-SYNTHESIS PROBLEM SOLVING
- [7] Avoiding overfitting in the analysis of high-dimensional data with artificial neural networks (ANNs)
- [8] Nuclear forensics—a methodology providing clues on the origin of illicitly trafficked nuclear materials
- [9] Domino transformation of isoxazoles to 2,4-dicarbonylpyrroles under Fe/Ni relay catalysis†
- [10] Preparation of BaTiO3 nanocrystals using a two-phase solvothermal method†

Journal Name:Organic & Biomolecular Chemistry
Research Products
-
CAS no.: 107016-79-5
-
CAS no.: 1644-82-2
-
CAS no.: 108561-00-8
-
CAS no.: 124252-41-1
-
CAS no.: 108694-93-5









